molecular formula C36H41N7O6 B15151609 4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid

4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid

Cat. No.: B15151609
M. Wt: 667.8 g/mol
InChI Key: UNZQBHXKCHECEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD5153 6-Hydroxy-2-naphthoic acid: is a potent, selective, and orally available inhibitor of the bromodomain and extraterminal (BET) family protein BRD4. This compound is known for its ability to disrupt BRD4 with an IC50 of 1.7 nM . It is primarily used in scientific research for its role in inhibiting the expression of oncogenesis-promoting genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: AZD5153 6-Hydroxy-2-naphthoic acid is synthesized through a series of chemical reactions involving the formation of its 6-hydroxy-2-naphthoic acid salt form. The synthesis involves the use of various organic solvents such as alcohol, chloroform, and dimethyl sulfoxide (DMSO) . The compound is typically obtained as a white crystalline powder .

Industrial Production Methods: The industrial production of AZD5153 6-Hydroxy-2-naphthoic acid involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is produced in facilities adhering to stringent quality control measures to maintain its efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions: AZD5153 6-Hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include various derivatives of AZD5153 6-Hydroxy-2-naphthoic acid, which can be used for further research and development .

Properties

Molecular Formula

C36H41N7O6

Molecular Weight

667.8 g/mol

IUPAC Name

6-hydroxynaphthalene-2-carboxylic acid;4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one

InChI

InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)

InChI Key

UNZQBHXKCHECEC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O

Origin of Product

United States

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